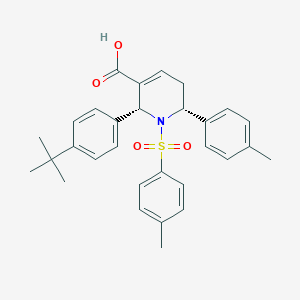

rel-(2R,6R)-2-(4-(tert-butyl)phenyl)-6-(p-tolyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Description

This compound is recognized for its ability to inhibit the interaction between integrin αvβ3 and vitronectin, with an IC50 value of 2.74 nanomolar . Integrins are proteins that facilitate cell adhesion and signal transduction, playing a crucial role in various physiological and pathological processes.

Properties

Molecular Formula |

C30H33NO4S |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

(2R,6R)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |

InChI |

InChI=1S/C30H33NO4S/c1-20-6-10-22(11-7-20)27-19-18-26(29(32)33)28(23-12-14-24(15-13-23)30(3,4)5)31(27)36(34,35)25-16-8-21(2)9-17-25/h6-18,27-28H,19H2,1-5H3,(H,32,33)/t27-,28-/m1/s1 |

InChI Key |

KUBDPRSHRVANQQ-VSGBNLITSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CC=C([C@H](N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC=C(C(N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P11 acetate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for integrin antagonists typically involve the use of solid-phase peptide synthesis or solution-phase synthesis, followed by chromatographic purification.

Industrial Production Methods

Industrial production of P11 acetate would likely involve large-scale synthesis using automated peptide synthesizers, ensuring high purity and yield. The process would include stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

P11 acetate undergoes various chemical reactions, including:

Oxidation: P11 acetate can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within P11 acetate, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the P11 acetate molecule, potentially enhancing its efficacy or stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

The compound rel-(2R,6R)-2-(4-(tert-butyl)phenyl)-6-(p-tolyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic molecule with several potential applications in medicinal chemistry and pharmaceutical development. This article explores its applications, particularly focusing on its role in drug synthesis and therapeutic uses.

Molecular Formula

- C : 30

- H : 33

- N : 1

- O : 4

- S : 1

Molecular Weight

- Approximately 503.66 g/mol

Structural Features

The compound features a tetrahydropyridine ring, which is significant in various biological activities. The presence of the tosyl group enhances its reactivity, making it a useful intermediate in organic synthesis.

Synthesis of Pharmaceutical Compounds

This compound acts as a pivotal intermediate in the synthesis of various pharmaceutical agents. Notably, it has been identified as a precursor in the synthesis of anticoagulants and other therapeutic agents. For instance, its derivatives have been linked to the synthesis of Edoxaban, a direct factor Xa inhibitor used in anticoagulation therapy .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. The structural motifs present in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Neuroprotective Effects

Studies have suggested that derivatives of this compound may possess neuroprotective properties. The tetrahydropyridine structure is often associated with compounds that can modulate neurotransmitter systems or protect neuronal cells from oxidative stress .

Case Study 1: Edoxaban Synthesis

A significant application of this compound is its role in synthesizing Edoxaban. A patented method outlines an efficient synthetic route that utilizes this compound as an intermediate. This method demonstrates improved yields and purity compared to previous synthetic approaches, highlighting the compound's importance in pharmaceutical manufacturing .

Case Study 2: Anticancer Screening

In a study evaluating various tetrahydropyridine derivatives for anticancer activity, this compound was tested against several cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, suggesting potential for development into anticancer therapeutics .

Mechanism of Action

P11 acetate exerts its effects by binding to the integrin αvβ3, thereby preventing its interaction with vitronectin. This inhibition disrupts integrin-mediated signaling pathways, leading to reduced cell adhesion, migration, and proliferation. The compound also activates caspases and increases the expression of the tumor suppressor protein p53, inducing cell death in endothelial cells .

Comparison with Similar Compounds

Similar Compounds

Tirofiban hydrochloride monohydrate: Another integrin antagonist used to inhibit platelet aggregation.

Bestatin hydrochloride: An aminopeptidase inhibitor with integrin-modulating properties.

Lifitegrast: An integrin antagonist used to treat dry eye disease by inhibiting lymphocyte function-associated antigen 1.

Uniqueness of P11 Acetate

P11 acetate is unique due to its high specificity and potency in inhibiting the integrin αvβ3-vitronectin interaction. Its ability to induce cell death through caspase activation and p53 expression further distinguishes it from other integrin antagonists.

Biological Activity

The compound rel-(2R,6R)-2-(4-(tert-butyl)phenyl)-6-(p-tolyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, relevant research findings, and case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , which indicates a complex structure with multiple functional groups. The presence of a tosyl group suggests potential for reactivity in various biological contexts.

Structural Features

- Tetrahydropyridine Ring : This bicyclic structure is known for its role in various pharmacological activities.

- Tosyl Group : Enhances the electrophilicity of the compound, facilitating reactions with nucleophiles.

- Substituents : The tert-butyl and p-tolyl groups may influence lipophilicity and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to pain, inflammation, or neuroprotection.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, possibly through disruption of bacterial cell wall synthesis.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of related tetrahydropyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential utility in treating bacterial infections .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of tetrahydropyridine derivatives in protecting neuronal cells from oxidative stress. In vitro assays showed that the compound could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents .

Enzyme Inhibition

A detailed analysis of enzyme inhibition demonstrated that this compound selectively inhibits certain glycosidases, which are crucial in carbohydrate metabolism. This inhibition was quantified using IC50 values, with notable potency observed in specific enzyme classes .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotection | Reduction in neuronal apoptosis | |

| Enzyme Inhibition | Selective glycosidase inhibition |

IC50 Values for Enzyme Inhibition

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.